2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTHKYABOMUPSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555058 |

Source

|

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118244-93-2, 52448-14-3 |

Source

|

| Record name | 4-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Foreword: Understanding 4-Chloro-DL-tryptophan in Context

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan. While not a naturally abundant compound, its structural modification—the introduction of a chlorine atom onto the indole ring—imparts unique chemical properties that make it a valuable tool in biochemical research and a precursor for novel therapeutic agents. The chlorine atom acts not only as a steric and electronic modifier but also as a chemical handle for further synthetic elaboration, opening avenues for creating complex molecules and probing biological systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering a foundational understanding for professionals in drug discovery and chemical biology.

Molecular Structure and Physicochemical Properties

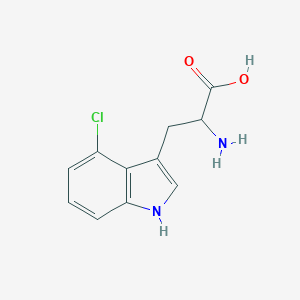

The foundational characteristics of a molecule dictate its behavior in both chemical and biological environments. 4-Chloro-DL-tryptophan is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core structure consists of an L-alanine side-chain attached to the 3-position of a 4-chloroindole ring.

Structural Diagram

Caption: Figure 1: Structure of 4-Chloro-tryptophan.

Core Physicochemical Data

The introduction of chlorine, an electron-withdrawing and lipophilic atom, subtly alters the properties of the parent tryptophan molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 238.67 g/mol | [1] |

| CAS Number | 118244-93-2 (DL-form) 52448-14-3 (L-form) | [1] |

| Appearance | Beige to off-white solid powder/crystals | [2] |

| Melting Point | Est. ~289 °C (with decomposition) | [3][4] |

| Water Solubility | Sparingly soluble. Estimated based on DL-Tryptophan (10 g/L at 20°C). Increased lipophilicity due to Cl may decrease aqueous solubility. | [2][3] |

| Organic Solvent Solubility | Expected to be soluble in DMSO and sparingly soluble in ethanol and other polar organic solvents, especially with warming or pH adjustment. | [5] |

| Storage Conditions | Store refrigerated (2-8°C) or frozen (<-15°C), protected from light, in a dry, well-ventilated place. | [3][6] |

Synthesis of 4-Chloro-DL-tryptophan

While classical organic synthesis routes exist, enzymatic methods have become the preferred approach for producing halogenated tryptophans due to their high specificity, mild reaction conditions, and ability to generate enantiopure products if desired.[7][8] The most common and scalable method utilizes the enzyme tryptophan synthase .

Workflow: Enzymatic Synthesis

This process leverages the enzyme's ability to condense an indole substrate (4-chloroindole) with L-serine to form the corresponding tryptophan derivative.

Caption: Figure 2: Enzymatic synthesis workflow for 4-Chloro-L-tryptophan.

Experimental Protocol: Tryptophan Synthase-Mediated Synthesis

This protocol is adapted from established methodologies for synthesizing L-halotryptophans.[7][9] To obtain the DL-racemic mixture, a subsequent racemization step under basic conditions would be required, though for most biological applications, the L-enantiomer produced here is the desired product.

-

Preparation of Biocatalyst :

-

Obtain a commercially available E. coli strain overexpressing tryptophan synthase (e.g., ATCC 37845).[7]

-

Culture the cells according to the supplier's protocol.

-

Harvest the cells via centrifugation and resuspend them in a lysis buffer (e.g., 100 mM potassium phosphate, pH 7.8, containing pyridoxal phosphate (PLP) and β-mercaptoethanol).

-

Lyse the cells using sonication or a French press on ice.

-

Centrifuge the lysate to pellet cell debris; the supernatant containing the active enzyme is used directly.

-

-

Enzymatic Reaction :

-

In a reaction vessel, combine the enzyme lysate with a buffered solution containing L-serine and the substrate, 4-chloroindole.

-

Causality: Tryptophan synthase first converts L-serine to an amino-acrylate intermediate, which is bound to the enzyme's PLP cofactor.[7] This highly reactive intermediate is then attacked by the nucleophilic indole ring of 4-chloroindole to form the new carbon-carbon bond, yielding 4-Chloro-L-tryptophan.

-

Incubate the reaction mixture at an optimal temperature (typically 30-37°C) with gentle agitation for several hours to days, monitoring progress by HPLC or LC-MS.

-

-

Purification :

-

Terminate the reaction by centrifugation to remove the enzyme lysate.

-

The resulting supernatant, containing the product, unreacted substrates, and buffer salts, is loaded onto an ion-exchange chromatography column (e.g., Dowex).

-

Wash the column to remove unreacted 4-chloroindole and other neutral or anionic components.

-

Elute the product using an appropriate buffer gradient (e.g., aqueous ammonia or a pH gradient).

-

Collect and pool fractions containing the pure product, and verify purity via HPLC.

-

Lyophilize the pure fractions to obtain 4-Chloro-L-tryptophan as a solid.

-

Spectroscopic and Chromatographic Characterization

Definitive identification of 4-Chloro-DL-tryptophan relies on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not widely published, its spectral properties can be reliably predicted based on data from unsubstituted tryptophan and the known electronic effects of a chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D₂O or DMSO-d₆.

-

¹H NMR :

-

Aliphatic Region (3.0-4.5 ppm) : The α-proton (Hα) and the two diastereotopic β-protons (Hβ) will appear in this region, showing characteristic splitting patterns (a triplet for Hα, and a pair of doublets of doublets for Hβ).

-

Aromatic Region (7.0-7.8 ppm) : The protons on the indole ring will be shifted compared to unsubstituted tryptophan. The electron-withdrawing chlorine atom at C4 will most significantly deshield the adjacent H5 proton, shifting it downfield. The remaining aromatic protons (H2, H5, H6, H7) will exhibit complex splitting. The indole N-H proton appears as a broad singlet far downfield (~10-11 ppm), which is exchangeable with D₂O.[10]

-

-

¹³C NMR :

-

Aliphatic Carbons (~28, 56, 174 ppm) : The Cβ, Cα, and carboxyl carbons will have chemical shifts similar to those in tryptophan.[11]

-

Aromatic Carbons (100-140 ppm) : The most significant change will be at C4, the site of chlorination, which will experience a large downfield shift. The other carbons of the benzene portion of the indole ring will also show predictable shifts based on standard substituent effects.[12]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

-

Expected Mass : The exact mass of the protonated molecule [M+H]⁺ is 239.05815 , calculated for C₁₁H₁₂ClN₂O₂⁺.

-

Isotopic Pattern : A key signature will be the characteristic isotopic pattern of chlorine, with a prominent [M+2]+H peak at ~m/z 241 that is approximately one-third the intensity of the [M]+H peak.

-

Fragmentation : In MS/MS analysis, the most common fragmentation pathway for tryptophan and its derivatives is the loss of the side chain, leading to a major fragment ion corresponding to the substituted indole nucleus (the skatole cation). For 4-chloro-tryptophan, this would result in a prominent ion at approximately m/z 164/166.[13]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| 3200-2800 | N-H stretch (ammonium), C-H stretch (aliphatic), O-H stretch (carboxylic acid) |

| ~1700-1600 | C=O stretch (carboxyl), N-H bend (amine) |

| ~1600-1450 | C=C stretches (aromatic ring) |

| ~1100-1000 | C-N stretch |

| ~800-700 | C-Cl stretch, Ar-H bends |

Reactivity and Stability

The chemical behavior of 4-Chloro-DL-tryptophan is dominated by the reactivity of its three main functional components: the amino acid moiety, the indole ring, and the C-Cl bond.

-

Amino Acid Reactivity : The amino and carboxylic acid groups undergo typical reactions such as peptide bond formation, esterification, and salt formation.

-

Indole Ring Reactivity : The indole ring is an electron-rich heterocycle, making it susceptible to oxidation.[3] This reactivity is a primary concern for stability.

-

Stability : The compound is generally stable under normal storage conditions (refrigerated, protected from light).[2][3] However, it is incompatible with strong oxidizing agents, which can lead to degradation of the indole ring.[3] Exposure to light and heat should also be minimized to prevent oxidative degradation.

-

-

C-Cl Bond Reactivity : The chlorine atom on the aromatic ring is relatively unreactive towards nucleophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a key feature for its use in medicinal chemistry, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position to build molecular complexity.[7][14]

Applications in Research and Development

4-Chloro-DL-tryptophan is not an end product itself but a specialized building block. Its utility stems from the unique properties conferred by the chlorine atom.

-

Probing Protein Structure and Function :

-

As a non-canonical amino acid, it can be incorporated into peptides and proteins using genetic code expansion techniques.[15] The chlorine atom can act as a heavy-atom label for X-ray crystallography or as a unique spectroscopic probe to study protein folding and dynamics.

-

-

Precursor for Drug Candidates :

-

The halogenated indole core is a key pharmacophore in many natural products with potent biological activity.[7]

-

The closely related compound, 4-Chloro-DL-phenylalanine, is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[16][17] This strongly suggests that 4-Chloro-DL-tryptophan is a valuable tool for investigating the serotonin pathway and for designing new modulators of this critical neurotransmitter system.

-

-

Plant Biology and Agriculture :

-

The related molecule, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a highly potent natural plant hormone (auxin) found in certain legumes.[6][18] Research into the biosynthesis and activity of 4-Cl-IAA utilizes precursors like 4-chloroindole, highlighting the relevance of this chemical family in agricultural science.[19][20]

-

Safety and Handling

While specific toxicity data for 4-Chloro-DL-tryptophan is limited, prudent laboratory practices should be followed based on the data for DL-tryptophan and related halogenated compounds.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[2][3]

-

Handling : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes. Minimize dust generation during handling.[3]

-

First Aid :

-

Incompatibilities : Avoid strong oxidizing agents.[3]

References

-

BenchChem. (2025). Synthesis and Purification of 4-Hydroxytryptophan: Application Notes and Protocols. BenchChem Scientific. Link

-

Wang, N., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC, NIH. Link

-

Fisher Scientific. (2009). Safety Data Sheet: DL-Tryptophan. Link

-

Herner, A., et al. (2016). A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases. PubMed. Link

-

Goss, R. J. M., & Newill, P. L. A. (2006). A convenient enzymatic synthesis of L-halotryptophans. Royal Society of Chemistry. Link

-

Thiel, W., et al. (2023). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. Link

-

GoldBio. (n.d.). 4-Chloroindole. Gold Biotechnology. Link

-

Scilit. (n.d.). A convenient enzymatic synthesis of l-halotryptophans. Link

-

Le-Huu, P., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. Link

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: DL-Tryptophan. Link

-

PubMed. (n.d.). A convenient enzymatic synthesis of L-halotryptophans. Link

-

ResearchGate. (n.d.). Halogenation of l‐tryptophan catalyzed by different tryptophan halogenases. Link

-

Health Canada. (2016). 4-Chloroindole-3-acetic Acid. Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: L-Tryptophan. Link

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). Link

-

Thermo Fisher Scientific. (n.d.). 4-Chloro-DL-phenylalanine, 98+%. Link

-

Santa Cruz Biotechnology. (n.d.). 4-Chloroindole-3-acetic Acid. Link

-

Cayman Chemical. (2022). DL-Tryptophan octyl ester (hydrochloride) Product Information. Link

-

Cayman Chemical. (n.d.). 4-Chloroindole-3-acetic Acid. Link

-

Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. PubMed Central. Link

-

DC Fine Chemicals. (n.d.). Safety Data Sheet: L-Tryptophan. Link

-

Cayman Chemical. (2025). Safety Data Sheet: 6-fluoro-DL-Tryptophan. Link

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). Link

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Link

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Link

-

PubChem. (n.d.). 4-Chloro-l-tryptophan. National Center for Biotechnology Information. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: DL-Tryptophan. Link

-

ScienceLab.com. (2005). Material Safety Data Sheet: DL-Tryptophan. Link

-

ChemicalBook. (n.d.). L-Tryptophan(73-22-3) 13C NMR spectrum. Link

-

Kiero, J. B., et al. (2018). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. PubMed Central. Link

-

The Royal Society of Chemistry. (n.d.). Supporting Information for L-Proline: an efficient N,O-bidentate ligand. Link

-

NIST. (n.d.). Tryptophan Mass Spectrum. NIST Chemistry WebBook. Link

-

University of Wisconsin, ACS Division of Organic Chemistry. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Link

-

ResearchGate. (n.d.). 1H NMR spectra showing tryptophan aromatic proton resonances. Link

-

ResearchGate. (2025). Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan. Link

-

Thermo Fisher Scientific. (n.d.). 4-Chloro-DL-phenylalanine, 98+%. Link

-

Selleck Chemicals. (n.d.). 4-Chloro-DL-phenylalanine. Link

-

NIST. (n.d.). Tryptophan. NIST Chemistry WebBook. Link

-

Selleck Chemicals. (n.d.). L-Tryptophan. Link

-

ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions. Link

-

Selleck Chemicals. (n.d.). 4-Chloro-DL-phenylalanine (Japanese). Link

-

NIST. (n.d.). L-Tryptophan Mass Spectrum. NIST Chemistry WebBook. Link

-

MassBank. (2008). Tryptophan LC-ESI-QTOF MS2. Link

Sources

- 1. 4-Chloro-l-tryptophan | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. selleckchem.com [selleckchem.com]

- 6. goldbio.com [goldbio.com]

- 7. A convenient enzymatic synthesis of l-halotryptophans - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A convenient enzymatic synthesis of L-halotryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. massbank.eu [massbank.eu]

- 14. A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

- 20. caymanchem.com [caymanchem.com]

The Unseen Influence: A Technical Guide to the Biological Activity of Halogenated Tryptophan Analogs

Foreword: Beyond the Canonical Twenty

In the intricate tapestry of biological systems, the twenty canonical amino acids have long been considered the fundamental building blocks of life. However, the strategic introduction of non-canonical amino acids, particularly halogenated tryptophan analogs, has unveiled a new dimension of possibilities in chemical biology, drug discovery, and materials science. This guide serves as an in-depth exploration of the profound impact of halogenation on the tryptophan indole ring, offering researchers, scientists, and drug development professionals a comprehensive understanding of the synthesis, mechanisms of action, and diverse applications of these powerful molecular tools. We will delve into not just the "what," but the critical "why" behind the observed biological phenomena, providing a framework for harnessing the unique properties of halogenated tryptophans to drive innovation.

The Strategic Introduction of Halogens: A Gateway to Novel Functionality

Tryptophan, with its bulky and aromatic indole side chain, plays a crucial role in protein structure and function. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto this ring system is not a trivial substitution. It fundamentally alters the electronic and steric properties of the amino acid, leading to a cascade of effects on the molecular level.

Halogenation can significantly enhance the biological activities and stability of molecules.[1] The precise placement of a halogen atom can improve a compound's efficacy, selectivity, and metabolic stability, making these analogs invaluable in the development of advanced therapeutics and specialized materials.[1] For instance, halogenation can increase cell membrane and blood-brain barrier permeability, improve cytotoxicity against target cells, and enhance the affinity and selectivity of a molecule for its biological target.[2][3]

The rationale behind employing halogenated tryptophan analogs stems from their ability to:

-

Modulate Protein Structure and Function: The introduction of a bulky, electronegative halogen can induce subtle yet significant changes in protein folding, stability, and protein-protein interactions.

-

Serve as Spectroscopic Probes: Fluorinated tryptophan, in particular, is a powerful tool in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein conformation and dynamics in a way that is not possible with natural amino acids.[4][5][6]

-

Act as Precursors for Further Chemical Modification: Halogenated tryptophans can serve as chemical handles for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of novel bioconjugates and complex molecules.[2][3]

-

Exhibit Direct Biological Activity: As we will explore, these analogs can act as inhibitors of essential enzymes or disrupt critical metabolic pathways, demonstrating potent antimicrobial and antiparasitic properties.[7][8]

Biosynthesis and Chemical Synthesis: Crafting the Tools

The accessibility of halogenated tryptophan analogs is paramount to their application. Both biosynthetic and chemical methods have been developed to produce these valuable compounds.

The Rise of Biocatalysis: Tryptophan Halogenases

Nature has evolved a class of enzymes known as flavin-dependent halogenases (FDHs) that can regioselectively halogenate tryptophan.[9][10] These enzymes offer a green and highly specific alternative to traditional chemical synthesis.[1]

Tryptophan halogenases are classified based on their regioselectivity for the indole ring, targeting the 5, 6, or 7-position.[2][3] Prominent examples include:

-

Tryptophan 5-halogenase: PyrH from Streptomyces rugosporus[2][3]

-

Tryptophan 6-halogenases: SttH from Streptomyces toxytricini and ThHal from Streptomyces violaceusniger[2][3]

-

Tryptophan 7-halogenases: RebH from Lechevalieria aerocolonigenes and PrnA from Pseudomonas fluorescens[2][3]

The enzymatic halogenation process is a self-validating system. The high fidelity of these enzymes ensures the production of a specific regioisomer, which is critical for reproducible biological activity.

This protocol outlines a general procedure for the in vitro halogenation of a tryptophan-containing peptide using a purified tryptophan halogenase and its corresponding flavin reductase.

Materials:

-

Purified tryptophan halogenase (e.g., RebH)

-

Purified flavin reductase (e.g., RebF)

-

Tryptophan-containing peptide substrate

-

FAD (Flavin adenine dinucleotide)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Sodium chloride (NaCl) or Sodium bromide (NaBr)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system for analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:

-

Peptide substrate (e.g., 1 mM)

-

Tryptophan halogenase (e.g., 10 µM)

-

Flavin reductase (e.g., 10 µM)

-

FAD (e.g., 100 µM)

-

NADH (e.g., 2 mM)

-

Halide salt (e.g., 50 mM NaCl or NaBr)

-

-

Initiation and Incubation: Initiate the reaction by adding NADH. Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C) for a specified time (e.g., 2-24 hours).

-

Quenching the Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% acetic acid or acetonitrile).

-

Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the unreacted substrate and the halogenated product. Mass spectrometry should be used to confirm the identity of the product.

Causality Behind Experimental Choices:

-

Flavin Reductase and NADH: The tryptophan halogenase requires reduced FAD (FADH₂) as a cofactor. The flavin reductase, in the presence of NADH, continuously regenerates FADH₂ from FAD, ensuring a sustained halogenation reaction.[9][11]

-

Excess Halide Salt: A high concentration of the halide salt is necessary to drive the halogenation reaction.

-

HPLC Analysis: This technique provides a quantitative measure of the reaction efficiency by separating the more hydrophobic halogenated product from the starting peptide.

Genetic Code Expansion: Site-Specific Incorporation into Proteins

A powerful strategy for incorporating halogenated tryptophan analogs into proteins at specific positions is through genetic code expansion.[9][12] This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and recognizes a nonsense codon (e.g., the amber codon, UAG) to insert the non-canonical amino acid.[9] This approach allows for the creation of proteins with precisely placed halogenated tryptophans, enabling detailed structure-function studies.[11][12]

Diagram: Workflow for Genetic Code Expansion

Caption: Workflow for the biosynthesis and site-specific incorporation of halogenated tryptophan into proteins.

Chemical Synthesis

While biosynthetic methods are advancing rapidly, chemical synthesis remains a cornerstone for producing a wide variety of halogenated tryptophan analogs, especially those that are not accessible through enzymatic routes (e.g., fluorinated tryptophans).[13] A common strategy involves the Fischer indole synthesis, starting from a halogenated phenylhydrazine and a suitable aldehyde or ketone.[14]

Mechanisms of Action: How Halogenation Drives Biological Effects

The biological activities of halogenated tryptophan analogs are diverse and depend on the specific halogen, its position on the indole ring, and the biological context.

Disruption of Essential Metabolic Pathways

A compelling example of the potent biological activity of these analogs is their ability to disrupt essential metabolic pathways in pathogens. In Trypanosoma brucei, the causative agent of human African trypanosomiasis, certain halogenated tryptophan analogs have demonstrated significant trypanocidal activity.[7][8] Metabolomic studies have revealed that these compounds interfere with the crucial transamination of aromatic amino acids, a pathway vital for the parasite's survival.[7][8]

Interestingly, a distinct trend in bioactivity was observed, with 7-substituted analogs showing significantly more potent activity than their 5- and 6-substituted counterparts.[7] This highlights the critical importance of the halogen's position in determining the biological effect.

Antimicrobial Activity

Halogenated tryptophan-containing peptides have shown promise as novel antimicrobial agents.[15] The incorporation of these analogs can enhance the antimicrobial efficacy and alter the specificity of naturally occurring antimicrobial peptides like nisin.[15] The introduction of different halogens (fluorine, chlorine, bromine) can lead to strain-specific changes in activity, suggesting that the physicochemical properties of the halogen, such as its size and electronegativity, play a key role in the interaction with the bacterial cell membrane or intracellular targets.[15]

The table below summarizes the impact of halogenated tryptophan incorporation on the antimicrobial activity of a nisin variant.

| Tryptophan Analog | Target Pathogen | Observed Effect on MIC |

| 5-Fluoro-Tryptophan | Staphylococcus aureus LMG10147 | Enhanced Activity |

| 5-Chloro-Tryptophan | Staphylococcus aureus LMG10147 | Enhanced Activity |

| 5-Bromo-Tryptophan | Staphylococcus aureus LMG15975 (MRSA) | Enhanced Activity |

Data synthesized from[15]

Modulation of Receptor Binding and Enzyme Activity

The incorporation of halogenated tryptophan into peptides can significantly alter their interaction with biological receptors. For example, the synthesis of [5-bromotryptophan⁹]-β-corticotrophin-(1–24)-tetracosapeptide resulted in a highly potent corticotrophin analog with 2.4 times the steroidogenic potency of the standard, Synacthen.[14] This demonstrates that the steric and electronic effects of the bromine atom can enhance the binding affinity and subsequent signaling of the peptide hormone.

Applications in Research and Drug Development

The unique properties of halogenated tryptophan analogs have led to their widespread use in various fields of scientific research and development.

Probing Protein Structure and Dynamics with ¹⁹F NMR

Fluorine has a nuclear spin of 1/2, a high gyromagnetic ratio, and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy.[6] Since fluorine is virtually absent in biological systems, the incorporation of fluorotryptophan provides a background-free window to study protein structure, dynamics, and interactions.[4][6] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, allowing for the detection of subtle conformational changes upon ligand binding, protein folding, or interaction with other molecules.[4][5]

Diagram: Experimental Workflow for ¹⁹F NMR Studies of Proteins

Caption: A streamlined workflow for utilizing ¹⁹F NMR to study proteins containing fluorotryptophan.

Enhancing Peptide and Protein Therapeutics

As previously discussed, halogenation can impart desirable properties to peptide drugs, such as increased stability and membrane permeability.[2][3] The incorporation of bromotryptophans into cyclic peptides, for instance, has been shown to improve their passive diffusion across membranes and their biostability in human serum.[16] These are critical parameters for the development of orally bioavailable and long-lasting peptide therapeutics.

Development of Novel Antimicrobial and Antiparasitic Agents

The ability of halogenated tryptophan analogs to disrupt essential microbial pathways presents a promising avenue for the development of new anti-infective agents.[7][8][15] Their unique mechanisms of action may help to overcome existing drug resistance. Further exploration of the structure-activity relationships of these compounds could lead to the design of highly potent and selective drugs.

Future Perspectives and Conclusion

The field of halogenated tryptophan analogs is a vibrant and rapidly evolving area of research. The continued development of more efficient and versatile biosynthetic and chemical synthetic methods will undoubtedly expand the toolbox available to scientists. The exploration of the biological activities of these analogs is still in its early stages, and there is immense potential for the discovery of novel therapeutic agents and research tools.

References

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). International Journal of Molecular Sciences. [Link]

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (2024). ChemBioChem. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). MDPI. [Link]

-

UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.). The University of Texas at Austin. [Link]

-

Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. (2020). PLOS Neglected Tropical Diseases. [Link]

-

Tryptophan 7-halogenase. (n.d.). Wikipedia. [Link]

-

One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. (2018). ACS Catalysis. [Link]

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion. (2024). PubMed. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PubMed. [Link]

-

Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion. (2024). ResearchGate. [Link]

-

Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. (2016). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society. [Link]

-

Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19 F Protein NMR Spectroscopy. (2018). Angewandte Chemie International Edition. [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). Molecules. [Link]

-

Fluorescence-Based Screens for Engineering Enzymes Linked to Halogenated Tryptophan. (2024). ResearchGate. [Link]

-

Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. (2020). PubMed. [Link]

-

The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. (2021). Chemical Communications. [Link]

-

Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. (2018). Dalhousie University. [Link]

-

Fluorine labeling of proteins for NMR studies. (n.d.). UCLA-DOE Institute for Genomics and Proteomics. [Link]

-

Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. (2017). Journal of the American Chemical Society. [Link]

-

Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. (2024). ACS Infectious Diseases. [Link]

-

BROMOTRYPTOPHANS AND THEIR INCORPORATION IN CYCLIC AND BICYCLIC PRIVILEGED PEPTIDES. (n.d.). Biopolymers. [Link]

-

The five bromotryptophans. (2006). Amino Acids. [Link]

-

Mechanism of Action of Flavin-Dependent Halogenases. (2022). ACS Catalysis. [Link]

-

Proposed reaction mechanisms of tryptophan halogenation. (n.d.). ResearchGate. [Link]

-

Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. (2024). bioRxiv. [Link]

-

Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. (n.d.). bioRxiv. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). National Institutes of Health. [Link]

-

Bromotryptophan. (n.d.). PubChem. [Link]

-

The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. (2020). Frontiers in Microbiology. [Link]

-

Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. (1983). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. structbio.biochem.dal.ca [structbio.biochem.dal.ca]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 7. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diposit.ub.edu [diposit.ub.edu]

"discovery and history of 4-Chloro-L-tryptophan"

An In-depth Technical Guide to the Discovery and History of 4-Chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-L-tryptophan, a halogenated derivative of the essential amino acid L-tryptophan, represents a molecule of significant interest in biocatalysis, drug discovery, and metabolic studies. Initially identified as a natural product, its unique properties conferred by the chlorine substituent have prompted the development of sophisticated synthetic routes, most notably highly efficient enzymatic methods. This guide provides a comprehensive overview of 4-Chloro-L-tryptophan, from its discovery and natural occurrence to its synthesis and evolving role in scientific research. We will explore the causality behind synthetic choices, detail key experimental protocols, and examine its biological activities, offering a technical resource for professionals in the field.

Introduction and Physicochemical Properties

4-Chloro-L-tryptophan is an analog of L-tryptophan where a chlorine atom is substituted at the 4-position of the indole ring.[1] This substitution significantly influences the molecule's electronic properties and biological interactions while retaining the core structure of the parent amino acid. Its formal IUPAC name is (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid.[2] Like L-tryptophan, it is a precursor for various bioactive molecules and has been explored for its potential to modulate metabolic pathways.[1][[“]]

The introduction of the electron-withdrawing chlorine atom alters the indole ring's reactivity and can impact how the molecule is recognized by enzymes and receptors. This makes it a valuable tool for probing biological systems and as a building block for novel therapeutic agents.

Table 1: Physical and Chemical Properties of 4-Chloro-L-tryptophan

| Property | Value | Source |

| CAS Number | 52448-14-3 | [2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2] |

| Molecular Weight | 238.67 g/mol | [1][2] |

| Melting Point | 277.0 °C | [1] |

| Boiling Point | 476.9 °C | [1] |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | [2] |

Discovery and Natural Occurrence

While many non-canonical amino acids are purely synthetic creations, 4-Chloro-L-tryptophan has been identified as a naturally occurring compound. It has been reported in plants such as the fava bean (Vicia faba) and the common pea (Pisum sativum).[2] The discovery of halogenated tryptophan derivatives in nature highlights the diverse biosynthetic capabilities of plants and microorganisms and provides a basis for exploring their physiological roles and potential applications. The natural presence of such compounds suggests that they may play a role in plant defense or signaling pathways.

Synthesis Methodologies: From Chemical to Biocatalytic Routes

The synthesis of enantiomerically pure 4-Chloro-L-tryptophan is crucial for its application in biological and pharmaceutical research. Both chemical and enzymatic methods have been developed, with the latter offering significant advantages in terms of efficiency, stereoselectivity, and environmental impact.

Chemical Synthesis Approaches

Traditional organic synthesis of tryptophan analogs often involves multi-step processes. These can include methods like the Fischer indole synthesis or Larock indole synthesis to construct the chlorinated indole ring, followed by the attachment of the amino acid side chain.[4] While effective, these routes can be complex and may require chiral auxiliaries or resolution steps to obtain the desired L-enantiomer, which can be inefficient.[5]

A generalized chemical approach might involve the reaction of a protected 4-chloroindole with a suitable electrophile to introduce the alanine side chain.

Caption: A simplified workflow for the chemical synthesis of 4-Chloro-L-tryptophan.

Enzymatic Synthesis: The Tryptophan Synthase Revolution

The advent of biocatalysis has transformed the synthesis of tryptophan analogs. The enzyme Tryptophan Synthase (TrpS) has emerged as an exceptionally powerful tool for this purpose.[6] TrpS naturally catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan.[6] Crucially, the enzyme exhibits broad substrate specificity for indole analogs, allowing it to accept substituted indoles, including 4-chloroindole.[6][7]

The use of TrpS offers several key advantages:

-

Stereospecificity : The reaction produces exclusively the L-enantiomer, eliminating the need for costly and inefficient chiral resolution steps.[7]

-

Mild Conditions : The reaction proceeds in an aqueous buffer at or near physiological pH and temperature, reducing energy consumption and avoiding harsh reagents.

-

High Efficiency : TrpS catalyzes the reaction with high turnover rates, leading to excellent yields.

The Phillips group demonstrated the successful synthesis of various chloro-L-tryptophans, including the 4-chloro derivative, using TrpS from Salmonella typhimurium.[6][7] This work, along with contributions from others, established enzymatic synthesis as the premier method for producing these valuable compounds.[6]

Caption: Workflow for the enzymatic synthesis of 4-Chloro-L-tryptophan via TrpS.

Experimental Protocol: Enzymatic Synthesis of 4-Chloro-L-tryptophan

This protocol is adapted from the principles described in the literature for TrpS-catalyzed synthesis.[6][7]

Objective: To synthesize optically pure 4-Chloro-L-tryptophan from 4-chloroindole and L-serine using Tryptophan Synthase.

Materials:

-

4-chloroindole

-

L-serine

-

Tryptophan Synthase (TrpS) from Salmonella enterica or a similar source

-

Pyridoxal phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH ~8.0)

-

Deionized water

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer solution of 100 mM potassium phosphate at pH 8.0.

-

To the buffer, add L-serine to a final concentration of 50 mM.

-

Add the cofactor pyridoxal phosphate (PLP) to a final concentration of 0.1 mM.

-

Dissolve 4-chloroindole in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 10 mM. Rationale: 4-chloroindole has limited aqueous solubility; a co-solvent aids its dispersion in the reaction medium.

-

-

Enzyme Addition:

-

Add a purified preparation of Tryptophan Synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.5 mg/mL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for 12-24 hours. Causality: This temperature is optimal for the activity of TrpS from mesophilic organisms like Salmonella. Agitation ensures proper mixing of substrates.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the consumption of 4-chloroindole and the formation of the 4-Chloro-L-tryptophan product.

-

-

Workup and Purification:

-

Once the reaction reaches completion (or equilibrium), terminate it by denaturing the enzyme, for example, by heating to 80°C for 10 minutes or by adding trichloroacetic acid.

-

Centrifuge the mixture to pellet the denatured protein.

-

The supernatant, containing the product, can be purified using techniques such as ion-exchange chromatography or preparative HPLC to yield pure 4-Chloro-L-tryptophan.

-

Biological Activity and Mechanism of Action

L-tryptophan is a metabolic hub, serving as the precursor to the neurotransmitter serotonin and the metabolites of the kynurenine pathway.[[“]][8] 4-Chloro-L-tryptophan can enter these same pathways, but its chlorinated structure leads to different downstream products and biological effects.

A key area of research is its metabolism via the kynurenine pathway.[9] The metabolism of L-tryptophan is a critical process in immune regulation and neuroscience.[[“]] Studies have shown that analogs like 6-chlorotryptophan can be metabolized to produce compounds such as 7-chlorokynurenate.[9] 7-chlorokynurenate is a potent antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, a major player in excitatory neurotransmission.[9] This suggests that 4-Chloro-L-tryptophan could act as a prodrug, being metabolized in the body to chlorinated kynurenine derivatives with potent neuromodulatory activity. This makes it a valuable tool for studying neurological diseases and a potential starting point for developing new CNS-targeted therapies.[9]

Caption: Potential mechanism of action for 4-Chloro-L-tryptophan as a prodrug.

Conclusion and Future Perspectives

4-Chloro-L-tryptophan has transitioned from a naturally occurring curiosity to a valuable molecule in biotechnology and medicinal chemistry. The history of its synthesis mirrors the broader evolution of chemical manufacturing, with highly specific and sustainable biocatalytic methods now preferred over complex chemical routes. The elucidation of its metabolic fate via the kynurenine pathway opens exciting avenues for neuroscience research and the development of novel therapeutics targeting the NMDA receptor. Future research will likely focus on engineering Tryptophan Synthase for even greater efficiency, exploring the full range of biological activities of chlorinated tryptophan metabolites, and leveraging this unique amino acid as a building block in peptide and natural product synthesis.

References

-

Buller, A. R., & Arnold, F. H. (2016). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 6(9), 5771–5783. Available at: [Link]

-

Lee, M., & Phillips, R. S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters, 2(12), 1563-1564. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14048819, 4-Chloro-l-tryptophan. Retrieved from [Link]

-

Wilcox, M. (1974). The Enzymatic Synthesis of L-tryptophan Analogues. Analytical Biochemistry, 59(2), 436-440. Available at: [Link]

- Google Patents. (n.d.). CN102030696A - Method for synthesizing tryptophol compound under catalysis of sulfonated MCM-41.

-

Consensus. (n.d.). What is L-Tryptophan mechanism of action? Retrieved from [Link]

-

Junk, L., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for L-4-Chlorotryptophan (HMDB0030400). Retrieved from [Link]

-

Heyes, M. P., Hutto, B., & Markey, S. P. (1993). Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. Journal of Neurochemistry, 60(2), 438-446. Available at: [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. Organic & Biomolecular Chemistry, 13(12), 3543-3564. Available at: [Link]

-

Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56. Available at: [Link]

-

Heyes, M. P., et al. (1992). 6-Chlorotryptophan and 4-chloro-3-hydroxyanthranilate attenuate quinolinate but not kynurenate production in the central nervous system. Biochemical Pharmacology, 44(2), 373-375. Available at: [Link]

-

American Chemical Society. (2017). L-Tryptophan. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45–60. Available at: [Link]

-

Pal, K., et al. (2021). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 19(4), 847-852. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-Chloro-l-tryptophan | C11H11ClN2O2 | CID 14048819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. soc.chim.it [soc.chim.it]

- 5. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 6. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]

- 8. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid (4-Chloro-L-tryptophan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, a halogenated analog of the essential amino acid L-tryptophan. Commonly known as 4-Chloro-L-tryptophan, this non-proteinogenic amino acid is a molecule of significant interest in medicinal chemistry and chemical biology. Its strategic modification—the addition of a chlorine atom to the 4-position of the indole ring—imparts unique physicochemical and biological properties, distinguishing it from its natural counterpart. This document details the compound's key identifiers, including its CAS number, presents a robust, field-proven protocol for its asymmetric chemical synthesis, and explores its biological mechanism of action, with a particular focus on its role as a potential modulator of serotonin biosynthesis through the inhibition of Tryptophan Hydroxylase (TPH). This guide is intended to serve as a critical resource for researchers engaged in drug discovery, peptide synthesis, and the study of metabolic pathways.

Part 1: Core Compound Identification and Physicochemical Properties

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid is most precisely identified by its stereochemistry and the position of its halogen substituent. The L-enantiomer, (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid, is the form most relevant to biological systems. The compound has been identified in plant species such as Vicia faba and Pisum sativum[1].

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid | PubChem[1] |

| Common Name | 4-Chloro-L-tryptophan | PubChem[1] |

| CAS Number | 52448-14-3 ((S)-enantiomer) | PubChem[1] |

| CAS Number | 118244-93-2 (DL-racemate) | Arctom[2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | PubChem[1] |

| Molecular Weight | 238.67 g/mol | PubChem[1] |

| InChIKey | NRTHKYABOMUPSC-QMMMGPOBSA-N | PubChem[1] |

The introduction of chlorine, an electron-withdrawing group, at the C4 position of the indole ring modifies the electronic properties of the molecule. This alteration can influence its binding affinity for enzymes and receptors, enhance metabolic stability, and improve properties like membrane permeability, making it a valuable building block in medicinal chemistry[3].

Part 2: Asymmetric Synthesis Protocol

The enantioselective synthesis of 4-Chloro-L-tryptophan is critical for evaluating its specific biological activities. A robust and widely adopted strategy involves the catalytic asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This approach provides excellent stereochemical control, yielding the desired L-enantiomer with high purity.

The causality behind this experimental design lies in the efficiency of modern chiral catalysts. Rhodium complexes with chiral phosphine ligands, such as DuPhos or DIPAMP, create a chiral environment that directs the addition of hydrogen across the double bond from a specific face, resulting in high enantiomeric excess (>97% ee)[4]. The N-acetyl protecting group is used to enhance the substrate's coordination to the metal catalyst and can be easily removed under mild conditions post-hydrogenation.

Experimental Protocol: Asymmetric Synthesis of 4-Chloro-L-tryptophan

This protocol is adapted from established methodologies for the synthesis of tryptophan analogs via asymmetric hydrogenation[4].

Step 1: Synthesis of (Z)-2-Acetamido-3-(4-chloro-1H-indol-3-yl)acrylic acid (Dehydro Precursor)

-

Starting Materials: 4-Chloroindole-3-carboxaldehyde, N-acetylglycine, acetic anhydride, sodium acetate.

-

Procedure (Erlenmeyer-Plöchl Azlactone Synthesis):

-

Combine 4-chloroindole-3-carboxaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride and the intermediate azlactone.

-

The crude (Z)-2-acetamido-3-(4-chloro-1H-indol-3-yl)acrylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be required for purification.

-

Step 2: Catalytic Asymmetric Hydrogenation

-

Starting Materials: (Z)-2-Acetamido-3-(4-chloro-1H-indol-3-yl)acrylic acid, Rh(COD)(R,R-DuPhos)](BF₄) or a similar chiral rhodium catalyst, Methanol (degassed), Hydrogen gas.

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve the dehydro precursor (1.0 eq) in degassed methanol.

-

Add the chiral rhodium catalyst (0.01-0.02 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 2-3 bar).

-

Stir the reaction at room temperature for 12-24 hours, monitoring for hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the solvent under reduced pressure to yield crude N-acetyl-4-chloro-L-tryptophan.

-

Step 3: Deprotection to Yield 4-Chloro-L-tryptophan

-

Starting Materials: Crude N-acetyl-4-chloro-L-tryptophan, aqueous HCl (e.g., 2 M).

-

Procedure (Acid Hydrolysis):

-

Reflux the crude product in 2 M HCl for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry under vacuum to yield the final product, (2S)-2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid.

-

Part 3: Biological Activity and Mechanism of Action

The primary biological interest in 4-Chloro-L-tryptophan stems from its structural similarity to L-tryptophan, the natural substrate for Tryptophan Hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine)[5][6]. Dysregulation of serotonin is implicated in numerous psychiatric and gastrointestinal disorders.

Analogs like p-Chlorophenylalanine are known irreversible inhibitors of TPH[6]. It is hypothesized that 4-Chloro-L-tryptophan acts as a competitive inhibitor of TPH. By occupying the active site normally reserved for tryptophan, it prevents the hydroxylation reaction necessary for serotonin synthesis[7][8].

Mechanism of Tryptophan Hydroxylase and Inhibition

The catalytic mechanism of TPH involves the use of molecular oxygen and a tetrahydrobiopterin (BH₄) cofactor to hydroxylate the indole ring at the 5-position[2][9]. The reaction proceeds via an electrophilic aromatic substitution mechanism involving a highly reactive Fe(IV)=O intermediate[2][9].

4-Chloro-L-tryptophan, as a competitive inhibitor, would bind to the active site of TPH. The presence of the chlorine atom at the 4-position may sterically or electronically hinder the proper orientation required for hydroxylation at the 5-position, or it may bind with sufficient affinity to simply block the natural substrate from accessing the catalytic machinery, thereby reducing the overall rate of serotonin production.

Part 4: Applications in Research and Drug Development

The unique properties of 4-Chloro-L-tryptophan make it a valuable tool for scientific investigation and a lead for therapeutic development.

-

Probing Enzyme Active Sites: As a modified substrate, it can be used to study the topology and electronic requirements of the TPH active site and other tryptophan-metabolizing enzymes.

-

Drug Discovery: Its role as a TPH inhibitor makes it a candidate for developing drugs to treat conditions characterized by excess peripheral serotonin, such as carcinoid syndrome.

-

Peptide and Protein Engineering: Incorporation of halogenated tryptophans into peptides can enhance their stability, binding affinity, and cell permeability[4]. This is particularly relevant for developing novel peptide-based therapeutics.

-

Biosynthesis and Metabolic Engineering: The development of enzymatic and microbial systems to produce halogenated tryptophans offers a green and highly selective alternative to traditional chemical synthesis for creating a diverse array of valuable compounds[5][10].

Conclusion

2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid is more than a mere analog of tryptophan. The strategic placement of a chlorine atom transforms it into a specialized chemical probe and a potential therapeutic agent. Its ability to competitively inhibit Tryptophan Hydroxylase provides a direct mechanism for modulating the serotonin pathway, a central target in modern pharmacology. The robust methods for its asymmetric synthesis, coupled with a growing understanding of its biological implications, position 4-Chloro-L-tryptophan as a compound of high importance for researchers in the fields of medicinal chemistry, neurobiology, and drug development.

References

-

Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. Biochemistry and Biophysics Reports, 4(1), 83-92. [Link]

-

Daubner, S. C., & Fitzpatrick, P. F. (1998). On the Catalytic Mechanism of Tryptophan Hydroxylase. Biochemistry, 37(47), 16440-16444. [Link]

-

University of Texas at Austin. (n.d.). UT technology: Biosynthesized halogenated tryptophan derivatives. Retrieved January 13, 2026, from [Link]

-

Grokipedia. (n.d.). Tryptophan hydroxylase. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14048819, 4-Chloro-l-tryptophan. Retrieved January 13, 2026, from [Link]

-

Latham, J., Brandenburger, E., Shepherd, S. A., Menon, B. R., & Micklefield, J. (2018). Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews, 118(1), 232-269. [Link]

-

Menon, B. R. K., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15729. [Link]

-

Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256-6259. [Link]

-

Moody, C. J., & O'Connell, M. G. (2000). The Horner-Wadsworth-Emmons Reaction in the Synthesis of Macrocyclic Peptides: The Trp-His-Gly-Arg Derived Macrocycle of Moroidin. Journal of the Chemical Society, Perkin Transactions 1, (21), 3741-3750. [Link]

-

Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved January 13, 2026, from [Link]

-

Brandenburger, E., et al. (2017). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Chemical Biology, 12(10), 2633-2641. [Link]

-

Moody, C. J., & Roff, G. J. (2011). The synthesis of dehydrotryptophan and dehydrotryptophan-containing peptides. Organic & Biomolecular Chemistry, 9(17), 5897-5907. [Link]

-

Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Medicinal Chemistry Journal, 4, 19-26. [Link]

-

Cianchetta, G., Stouch, T., Yu, W., Shi, Z. C., Tari, L. W., Swanson, R. V., ... & Liu, Q. (2010). Mechanism of inhibition of novel tryptophan hydroxylase inhibitors revealed by co-crystal structures and kinetic analysis. The open medicinal chemistry journal, 4, 19–26. [Link]

-

Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Eigenschaften von α-substituierten Phosphinoxiden. Chemische Berichte, 91(1), 61-63. [Link]

-

Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Medicinal Chemistry Journal, 4, 19-26. [Link]

-

Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274–278. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of dehydrotryptophan and dehydrotryptophan-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic asymmetric synthesis of protected tryptophan regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 7. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enantioselective Recognition Driven Photocatalytic Degradation of d-Tryptophan Enantiomers Based on l-Cysteine-Modified β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. renyi.hu [renyi.hu]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Mechanism of Action of 4-chloro-L-tryptophan

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. While direct, extensive research on this specific molecule is limited, its structural analogy to L-tryptophan provides a strong basis for predicting its mechanism of action. This guide synthesizes information from studies on L-tryptophan metabolism and related chlorinated analogs to construct a robust, evidence-based hypothesis. The core mechanism of action of 4-chloro-L-tryptophan is posited to be the competitive inhibition of the two primary enzymes that catabolize L-tryptophan: Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO). By interfering with these rate-limiting enzymes, 4-chloro-L-tryptophan can significantly modulate the downstream production of critical signaling molecules, including the neurotransmitter serotonin and the immunomodulatory kynurenine metabolites. This dual-target potential makes it a molecule of interest for both neuroscience research and therapeutic development, particularly in immuno-oncology. This document provides a detailed exploration of these pathways, the molecular basis for the hypothesized inhibition, and the physiological consequences and therapeutic implications.

Part 1: The Crossroads of L-Tryptophan Metabolism

L-tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Beyond its role as a constituent of proteins, it is the sole precursor for two major metabolic pathways with profound physiological importance: the serotonin pathway and the kynurenine pathway.[1][2] These pathways compete for the available pool of L-tryptophan.

The Serotonin Synthesis Pathway

Approximately 1-5% of dietary L-tryptophan is directed towards the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter. This process is initiated by the enzyme Tryptophan Hydroxylase (TPH) , which catalyzes the rate-limiting hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[3] A subsequent decarboxylation step yields serotonin. There are two main isoforms of this enzyme:

-

TPH1: Primarily found in peripheral tissues, such as the enterochromaffin cells of the gut and the pineal gland. It is responsible for the vast majority of peripheral serotonin synthesis.[3][4]

-

TPH2: Expressed exclusively in the neurons of the raphe nuclei in the brainstem, responsible for central nervous system (CNS) serotonin production.[3]

The Kynurenine Pathway

The vast majority (~95%) of free L-tryptophan is metabolized through the kynurenine pathway.[5] The first and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine. This reaction is catalyzed by two distinct enzymes:

-

Indoleamine 2,3-dioxygenase (IDO): Found in many extrahepatic tissues and immune cells. Its expression is strongly induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ). IDO1 is a key player in immune modulation.[6][7]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, where it regulates systemic tryptophan levels.[8]

The downstream metabolites of the kynurenine pathway, collectively known as kynurenines, are themselves bioactive and play roles in neurotransmission and immune regulation.[8]

Part 6: Therapeutic Potential and Toxicological Considerations

Potential Therapeutic Applications

-

Immuno-Oncology: As a potential IDO1 inhibitor, 4-chloro-L-tryptophan could be developed as an agent to reverse tumor immune tolerance, likely in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies. *[9] Carcinoid Syndrome: As a TPH1 inhibitor, it could reduce peripheral serotonin overproduction from neuroendocrine tumors, alleviating symptoms like diarrhea and flushing. This follows the path of the approved drug Telotristat. *[4] Neuroscience Research: As a TPH2 inhibitor, it serves as a valuable research tool for inducing acute serotonin depletion in preclinical models to study the neurobiology of depression, anxiety, and other CNS disorders.

[10]#### Toxicological Profile The toxicological profile of 4-chloro-L-tryptophan has not been specifically reported. However, insights can be drawn from related compounds. The research use of PCPA has been limited by concerns about its toxicity and lack of specificity. P[11]otential toxicities could arise from:

-

Off-target effects: Inhibition of other aromatic amino acid hydroxylases, such as tyrosine hydroxylase (the rate-limiting enzyme for dopamine and norepinephrine synthesis), could lead to broader neurological side effects.

-

Long-term serotonin depletion: Chronic depletion of a major neurotransmitter system could have widespread and unpredictable physiological consequences.

Any drug development program would need to rigorously assess the selectivity of 4-chloro-L-tryptophan for TPH1/IDO1 over TPH2 and other hydroxylases to ensure an acceptable safety margin.

Conclusion and Future Directions

4-chloro-L-tryptophan is a halogenated analog of L-tryptophan whose mechanism of action is strongly hypothesized to involve the competitive inhibition of key metabolic enzymes, Tryptophan Hydroxylase and Indoleamine 2,3-dioxygenase. By targeting the rate-limiting steps of both the serotonin and kynurenine pathways, this compound possesses the potential to significantly alter neurochemical and immunological signaling.

While this guide provides a robust, theory-based framework for its mechanism, it also highlights a critical gap in the literature. Future research must focus on direct experimental validation to:

-

Quantify the inhibitory potency (IC₅₀/Kᵢ) of 4-chloro-L-tryptophan against TPH1, TPH2, IDO1, and TDO.

-

Establish its selectivity profile across these key enzymes.

-

Evaluate its efficacy and safety in relevant preclinical in vivo models of cancer and gastrointestinal disorders.

Such studies are essential to confirm its mechanism of action and determine its true potential as either a valuable research tool or a novel therapeutic agent.

References

-

Max Planck Institute of Molecular Physiology. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

-

Karakas, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

-

Karakas, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]

-

Max Planck Institute of Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max Planck Institute of Molecular Physiology News. [Link]

-

Liu, Q., et al. (2008). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. The Journal of Pharmacology and Experimental Therapeutics, 325(1), 47–55. [Link]

-

Koyanagi, T., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19–26. [Link]

-

Koyanagi, T., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed. [Link]

-

Koyanagi, T., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Semantic Scholar. [Link]

-

Peng, Y., et al. (2018). Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1. PubMed. [Link]

-

Heyes, M. P., et al. (1993). 4-Chloro-3-hydroxyanthranilate, 6-chlorotryptophan and norharmane attenuate quinolinic acid formation by interferon-gamma-stimulated monocytes (THP-1 Cells). Biochemical Journal, 291(Pt 1), 11–14. [Link]

-

Zhang, R., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1188358. [Link]

-

Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278. [Link]

-

Lewis, C. S., et al. (2020). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 142(15), 7131–7142. [Link]

-

Dolšak, A., et al. (2021). Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. Pharmacology & Therapeutics, 221, 107746. [Link]

-

Dong, J., et al. (2007). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. Science, 317(5837), 523–527. [Link]

-

van Pée, K. H., & Hölzer, M. (1999). Specific enzymatic chlorination of tryptophan and tryptophan derivatives. Advances in Experimental Medicine and Biology, 467, 603–609. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Tryptophan. PubChem Compound Summary for CID 6305. [Link]

-

Liu, S., et al. (2022). A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. Frontiers in Nutrition, 9, 1061036. [Link]

Sources

- 1. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

"in vivo stability of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid"

An In-Depth Technical Guide to the In Vivo Stability of 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic Acid (4-Cl-Tryptophan)

Abstract